FXR Agonism: CA‑3G Exhibits 11‑fold Weaker Potency than CDCA‑3G and 6‑fold Weaker than LCA‑3G, Yet Is More Potent than Unconjugated Cholic Acid
In a cell‑free AlphaScreen coactivator recruitment assay using human FXR, CA‑3G (compound 10) showed an EC50 of 91.5 ± 8.5 µM with 45 ± 5% efficacy (relative to 50 µM CDCA). In the same assay, CDCA‑3G (9) gave an EC50 of 8 ± 3 µM (110 ± 4% efficacy), LCA‑3G (11) 15 ± 5 µM (68 ± 8%), DCA‑3G (12) 76 ± 1 µM (45 ± 5%), and the parent unconjugated cholic acid (CA) displayed an EC50 > 100 µM [1]. Thus CA‑3G is an intermediate‑potency FXR ligand: significantly weaker than CDCA‑3G and LCA‑3G, comparable to DCA‑3G, but definitively more potent than unconjugated cholic acid.
| Evidence Dimension | FXR agonism (AlphaScreen coactivator recruitment) |
|---|---|
| Target Compound Data | EC50 91.5 ± 8.5 µM, efficacy 45 ± 5% |
| Comparator Or Baseline | CDCA‑3G EC50 8 ± 3 µM (eff. 110%), LCA‑3G EC50 15 ± 5 µM (eff. 68%), DCA‑3G EC50 76 ± 1 µM (eff. 45%), CA EC50 >100 µM |
| Quantified Difference | CA‑3G is 11.4‑fold less potent than CDCA‑3G, 6.1‑fold less potent than LCA‑3G, 1.2‑fold less potent than DCA‑3G, and at least 1.1‑fold more potent than unconjugated CA |
| Conditions | Cell‑free AlphaScreen hFXR coactivator recruitment; efficacy normalized to 50 µM CDCA reference |
Why This Matters
For experiments requiring graded FXR activation without maximal agonism, CA‑3G’s intermediate potency fills a gap between the highly potent CDCA‑3G/LCA‑3G and the very weak parent cholic acid.
- [1] Mostarda S, et al. Eur J Med Chem. 2018;144:349-358. View Source
